3-Benzyl-1-methylpiperazine

概要

説明

1-メチル-3-ベンジルピペラジンは、1-メチル-3-(フェニルメチル)ピペラジンとしても知られており、分子式C12H18N2の化学化合物です。これはピペラジン類に属し、ピペラジン類は、反対の位置に2つの窒素原子を含む6員環を特徴としています。 この化合物は、法医学および研究用途で分析用基準物質として頻繁に使用されています .

準備方法

1-メチル-3-ベンジルピペラジンの合成は、通常、塩基性条件下で1-メチルピペラジンとベンジルクロリドを反応させることにより行われます。反応は通常、ジクロロメタンまたはトルエンなどの有機溶媒中で、水酸化ナトリウムまたは炭酸カリウムなどの塩基を使用して求核置換反応を促進します。 生成物は、その後、再結晶またはカラムクロマトグラフィーによって精製されます .

1-メチル-3-ベンジルピペラジンの工業生産方法には、同様の合成経路が含まれる場合がありますが、大規模生産向けに最適化されています。 これには、収率を向上させ、生産時間を短縮するための連続フローリアクターと自動化された精製システムの使用が含まれます .

化学反応の分析

1-メチル-3-ベンジルピペラジンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化して、対応するN-酸化物を形成することができます。

還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して、存在する二重結合または官能基を還元するために実行できます。

置換: 求核置換反応は、ベンジル基で起こり、ハロゲンまたはハロゲン化剤などの試薬を使用してハロゲン化ベンジル誘導体が形成される可能性があります。

これらの反応で使用される一般的な試薬と条件には、有機溶媒(例:ジクロロメタン、トルエン)、塩基(例:水酸化ナトリウム、炭酸カリウム)、および触媒(例:炭素上のパラジウム)が含まれます。 これらの反応から生成される主な生成物には、N-酸化物、還元誘導体、およびハロゲン化ベンジル誘導体があります .

科学研究用途

1-メチル-3-ベンジルピペラジンは、科学研究、特に化学、生物学、医学、および産業の分野で広く使用されています。その用途には、以下が含まれます。

化学: 分析化学において、ピペラジン誘導体の同定と定量のための基準物質として使用されます。

生物学: 神経伝達物質系への影響など、ピペラジン化合物の生物活性に関する研究で使用されます。

医学: 特に神経疾患の治療における潜在的な治療効果について研究されています。

科学的研究の応用

1-Methyl-3-benzylpiperazine is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of piperazine derivatives.

Biology: Employed in studies investigating the biological activity of piperazine compounds, including their effects on neurotransmitter systems.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes, including the synthesis of novel piperazine derivatives for various applications .

作用機序

1-メチル-3-ベンジルピペラジンの作用機序には、神経伝達物質系、特にセロトニン系とドーパミン系との相互作用が関与しています。それはセロトニンの再取り込み阻害薬として作用し、シナプス間隙におけるセロトニンの濃度を増加させ、その活性を高めます。さらに、ドーパミン受容体と相互作用することが示されており、ドーパミン放出と活性を高めます。 これらの作用は、その覚醒剤および精神活性作用に寄与しています .

類似化合物の比較

1-メチル-3-ベンジルピペラジンは、次のような他のピペラジン誘導体と似ています。

ベンジルピペラジン(BZP): 覚醒剤の特性で知られており、BZPはアンフェタミンと同様の効果を持ちますが、化学構造が異なります。

メチルベンジルピペラジン(MBZP): ベンジルピペラジンの誘導体であるMBZPは、覚醒剤と同様の効果がありますが、効果プロファイルはやや弱く、副作用が少ないと考えられています。

1-(3-クロロフェニル)ピペラジン(mCPP): 精神活性作用を持つ別のピペラジン誘導体であるmCPPは、セロトニン受容体への影響で知られています。

類似化合物との比較

1-Methyl-3-benzylpiperazine is similar to other piperazine derivatives, such as:

Benzylpiperazine (BZP): Known for its stimulant properties, BZP has effects similar to amphetamines but with a different chemical structure.

Methylbenzylpiperazine (MBZP): A derivative of benzylpiperazine, MBZP has similar stimulant effects but is considered to have a slightly weaker effect profile and fewer side effects.

1-(3-Chlorophenyl)piperazine (mCPP): Another piperazine derivative with psychoactive properties, mCPP is known for its effects on serotonin receptors.

特性

IUPAC Name |

3-benzyl-1-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-14-8-7-13-12(10-14)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHPPXZJEYFKMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569620 | |

| Record name | 3-Benzyl-1-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137539-25-4 | |

| Record name | 3-Benzyl-1-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

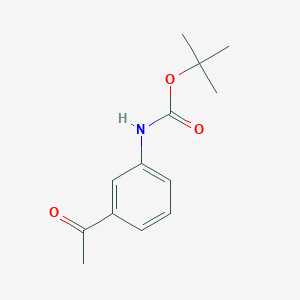

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

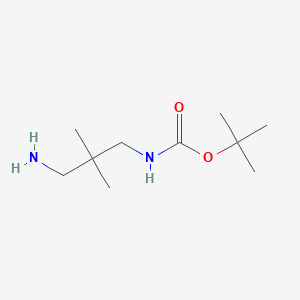

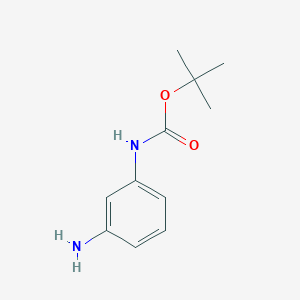

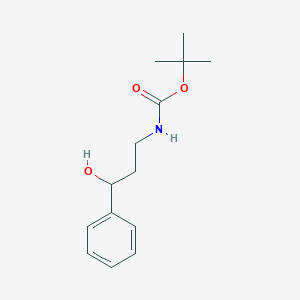

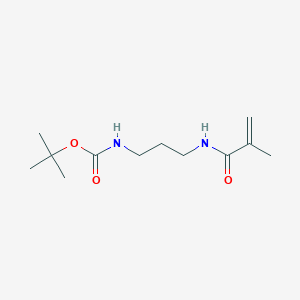

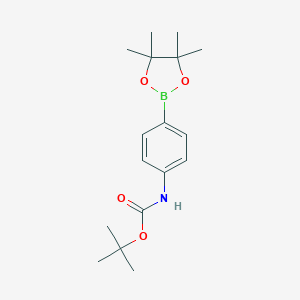

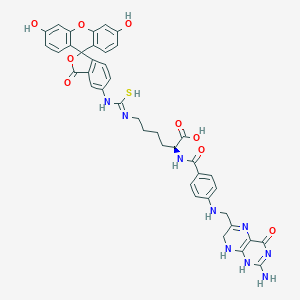

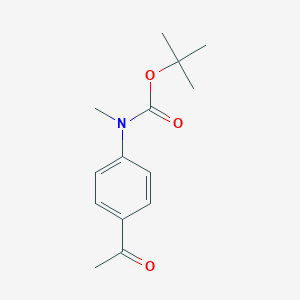

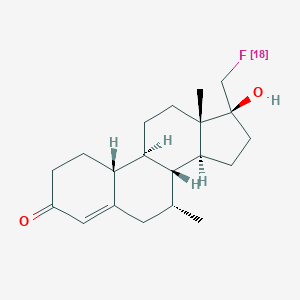

Feasible Synthetic Routes

Q1: How does the compound containing 3-benzyl-1-methylpiperazine interact with PAK4, and what are the potential downstream effects of this interaction?

A1: The research paper [] focuses on elucidating the crystal structure of human PAK4 in complex with the aforementioned compound. While it details the structural intricacies of this binding, it doesn't delve into the specific downstream effects or the mechanism of action beyond the structural level. Further research is needed to fully understand the functional consequences of this interaction, such as its impact on PAK4 activity and downstream signaling pathways.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine](/img/structure/B153020.png)